Cas no 88398-53-2 (1,3-Dimethyl-1H-pyrazole-4-sulfonamide)

1,3-Dimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a pyrazole core, widely utilized in pharmaceutical and agrochemical research. Its structural framework offers versatility as a key intermediate in the synthesis of biologically active compounds, particularly in the development of enzyme inhibitors and antimicrobial agents. The presence of both sulfonamide and dimethyl-substituted pyrazole moieties enhances its reactivity and binding affinity, making it valuable for structure-activity relationship studies. This compound exhibits favorable stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined chemical properties and compatibility with diverse reaction conditions underscore its utility in medicinal chemistry and industrial R&D.
1,3-Dimethyl-1H-pyrazole-4-sulfonamide structure
88398-53-2 structure
Product name:1,3-Dimethyl-1H-pyrazole-4-sulfonamide
CAS No:88398-53-2
MF:C5H9N3O2S
Molecular Weight:175.208859205246
MDL:MFCD06120837
CID:709457
PubChem ID:13342783

1,3-Dimethyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-sulfonamide,1,3-dimethyl-
    • 1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
    • 1H-Pyrazole-4-sulfonamide, 1,3-dimethyl-
    • FQQRVLUHFKWHRT-UHFFFAOYSA-N
    • 1,3-Dimethylpyrazole-4-sulfonamide
    • Z2095765689
    • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (ACI)
    • SCHEMBL4760209
    • 1H-Pyrazole-4-sulfonamide,1,3-dimethyl-(9CI)
    • 88398-53-2
    • AKOS003859048
    • PB47888
    • CS-0052735
    • DTXSID701283822
    • AS-53793
    • DB-268027
    • Z1216816888
    • SY099182
    • MFCD06120837
    • P17125
    • EN300-213970
    • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide
    • MDL: MFCD06120837
    • インチ: 1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3,(H2,6,9,10)
    • InChIKey: FQQRVLUHFKWHRT-UHFFFAOYSA-N
    • SMILES: O=S(C1C(C)=NN(C)C=1)(N)=O

計算された属性

  • 精确分子量: 175.04154771g/mol
  • 同位素质量: 175.04154771g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.4
  • XLogP3: -0.8

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: NA
  • Boiling Point: 368.9±44.0 °C at 760 mmHg
  • フラッシュポイント: 176.9±28.4 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1,3-Dimethyl-1H-pyrazole-4-sulfonamide Security Information

1,3-Dimethyl-1H-pyrazole-4-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB93602-1G
1,3-dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 97%
1g
¥ 257.00 2023-04-13
Enamine
EN300-213970-5.0g
1,3-dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 95%
5g
$359.0 2023-06-01
Enamine
EN300-213970-0.1g
1,3-dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 95%
0.1g
$33.0 2023-09-16
Enamine
EN300-213970-2.5g
1,3-dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 95%
2.5g
$224.0 2023-09-16
abcr
AB486683-10 g
1,3-Dimethyl-1H-pyrazole-4-sulfonamide; .
88398-53-2
10g
€345.60 2023-04-20
Fluorochem
070700-1g
1,3-Dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 98%
1g
£71.00 2022-03-01
abcr
AB486683-25 g
1,3-Dimethyl-1H-pyrazole-4-sulfonamide; .
88398-53-2
25g
€592.10 2023-04-20
Chemenu
CM104632-10g
1,3-dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 95+%
10g
$490 2021-08-06
eNovation Chemicals LLC
D780864-25g
1,3-dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2 97%
25g
$560 2024-06-05
TRC
D481855-100mg
1,3-Dimethyl-1H-pyrazole-4-sulfonamide
88398-53-2
100mg
$259.00 2023-05-18

1,3-Dimethyl-1H-pyrazole-4-sulfonamide 関連文献

1,3-Dimethyl-1H-pyrazole-4-sulfonamideに関する追加情報

Comprehensive Overview of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2): Properties, Applications, and Industry Insights

1,3-Dimethyl-1H-pyrazole-4-sulfonamide (CAS No. 88398-53-2) is a specialized organic compound belonging to the pyrazole sulfonamide class. This heterocyclic molecule features a pyrazole ring substituted with methyl groups at the 1 and 3 positions and a sulfonamide functional group at the 4-position. Its unique structural configuration makes it valuable in pharmaceutical research, agrochemical development, and material science applications. The compound's molecular formula is C5H9N3O2S, with a molar mass of 175.21 g/mol.

Recent trends in drug discovery have increased interest in sulfonamide derivatives like 1,3-Dimethyl-1H-pyrazole-4-sulfonamide, particularly for their potential as enzyme inhibitors. Researchers are investigating its role in modulating carbonic anhydrase activity, a hot topic in cancer therapy and neurological disorder research. The compound's hydrogen bonding capacity and lipophilicity make it a promising candidate for bioactive molecule design, aligning with current demands for targeted therapeutics.

In material science, CAS 88398-53-2 has gained attention for its potential in creating advanced polymers with enhanced thermal stability. Industry forums frequently discuss its application in high-performance coatings, where its molecular structure may contribute to improved UV resistance and mechanical strength. These properties are particularly relevant to the growing renewable energy sector, where durable materials are needed for solar panel components and wind turbine coatings.

The synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide typically involves multistep organic reactions, with recent literature emphasizing green chemistry approaches to improve yield and reduce environmental impact. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing this compound, ensuring purity for research applications. Storage recommendations include protection from moisture at controlled temperatures, typically between 2-8°C for long-term stability.

Market analysis indicates growing demand for CAS 88398-53-2 among contract research organizations and academic laboratories. Safety data sheets highlight standard handling procedures, including the use of personal protective equipment (PPE) when working with powdered forms. Regulatory compliance varies by region, with most jurisdictions classifying it as a research chemical rather than a commercial product ingredient.

Emerging applications in bioconjugation chemistry have positioned 1,3-Dimethyl-1H-pyrazole-4-sulfonamide as a potential linker molecule for antibody-drug conjugates (ADCs), a rapidly expanding field in biopharmaceuticals. Its stability under physiological conditions and ability to form stable bonds with biological molecules make it particularly interesting for targeted drug delivery systems. These developments align with current healthcare trends toward personalized medicine and precision oncology.

Quality control protocols for 88398-53-2 emphasize the importance of chromatographic purity testing, typically requiring ≥95% purity for research applications. Suppliers often provide certificates of analysis detailing batch-specific characteristics. The compound's solubility profile (soluble in polar organic solvents like DMSO and methanol, but poorly soluble in water) influences its formulation strategies in various applications.

Recent patent literature reveals innovative uses of pyrazole sulfonamide derivatives in electronic materials, particularly as components in organic semiconductors. This application capitalizes on the compound's electron-withdrawing properties and potential for charge transport modification. Such developments are particularly relevant to the expanding flexible electronics market and wearable technology sector.

Environmental fate studies of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide indicate moderate biodegradability under aerobic conditions, with current research focusing on its ecotoxicological profile. These investigations are crucial for assessing the compound's environmental impact, especially considering increasing regulatory scrutiny of chemical sustainability. Life cycle assessment methodologies are being applied to evaluate its green chemistry metrics in industrial applications.

The global market for specialty chemicals like CAS 88398-53-2 is projected to grow significantly, driven by demand from the pharmaceutical and advanced materials sectors. Supply chain considerations include the availability of precursor chemicals and regional manufacturing capabilities. Current pricing trends reflect the compound's status as a research-grade material, with costs varying based on purity levels and purchase quantities.

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